2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both oxazole and pyridazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to modify the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazole derivatives.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles, while reduction can yield modified pyridazinone derivatives .
Scientific Research Applications
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The oxazole and pyridazinone rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole moiety.
Uniqueness
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of oxazole and pyridazinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-7-5-8(14-11-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURCRZJKZKFLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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